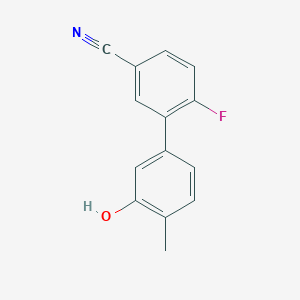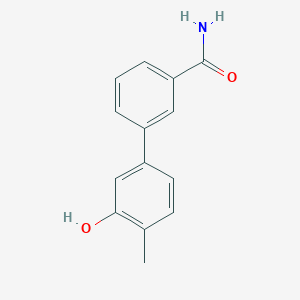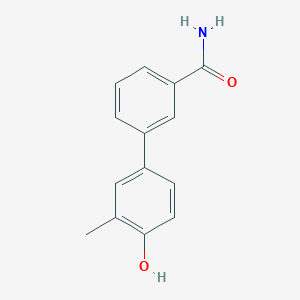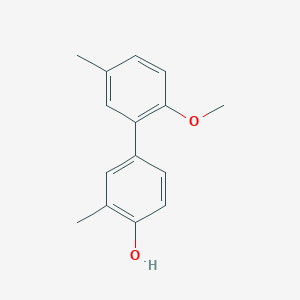
5-(2-Methoxy-5-methylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-5-methylphenyl)-3-methylphenol, 95% (also known as 5-MMP) is a phenolic compound with a variety of uses in industrial and scientific applications. It is a white crystalline solid with a melting point of 177-179°C and a boiling point of 287-289°C. 5-MMP has a molecular weight of 212.3 g/mol and a molecular formula of C12H14O2. This compound is used in the synthesis of various organic compounds, as well as in the production of polymers, dyes, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-MMP has a variety of applications in scientific research, particularly in the field of organic synthesis. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen and the anti-tuberculosis drug isoniazid.
Wirkmechanismus
The mechanism of action of 5-MMP is not fully understood. However, it is believed to involve the formation of a cyclic intermediate, which then undergoes a series of rearrangements to form the desired product. This mechanism is similar to that of other phenolic compounds, such as phenol and catechol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP are not well-understood. However, it is believed to have anti-inflammatory and anti-tumor properties. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-MMP in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, it is important to note that 5-MMP is a highly reactive compound and should be handled with care. Additionally, it is important to consider the safety of the experiment when working with this compound.
Zukünftige Richtungen
The potential future directions for the use of 5-MMP include its use in the synthesis of new organic compounds, such as pharmaceuticals and polymers. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, its use in the synthesis of new materials could lead to new industrial applications.
Synthesemethoden
5-MMP is synthesized through a multi-step process. The first step involves the reaction of 2-methoxy-5-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and a catalyst. This reaction results in the formation of the desired product, 5-MMP, in yields of up to 95%.
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-5-15(17-3)14(8-10)12-6-11(2)7-13(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGTQJNXMRGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683819 |
Source


|
| Record name | 2'-Methoxy-5,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855157-50-5 |
Source


|
| Record name | 2'-Methoxy-5,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














